molecular formula C17H16FN5O4 B168600 N6-Benzoyl-2'-fluoro-2'-deoxyadenosine CAS No. 136834-20-3

N6-Benzoyl-2'-fluoro-2'-deoxyadenosine

Cat. No. B168600
M. Wt: 373.3 g/mol
InChI Key: HLJZTLWDAQVZBU-YAMOITTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N6-Benzoyl-2’-fluoro-2’-deoxyadenosine” is a modified adenosine with a fluorine atom in the 2’ position . It is used in the chemical synthesis of oligonucleotides . This compound is not intended for human or veterinary use, but for research use only.


Synthesis Analysis

Nucleoside phosphoramidites are used in the chemical synthesis of oligonucleotides . The destabilizing effect on hybrid formation with a complementary strand when this P base opposes A, T, and G was found to be 3-5 kcal/mol, but 9 kcal/mol when it opposes C .


Molecular Structure Analysis

The molecular formula of “N6-Benzoyl-2’-fluoro-2’-deoxyadenosine” is C17H16FN5O4. The molecular weight is 373.3 g/mol.


Chemical Reactions Analysis

Brief irradiation (lambda > 360 nm, 20 min) of DNA containing the P base and piperidine treatment causes strand cleavage giving the 3’- and 5’-phosphates .


Physical And Chemical Properties Analysis

The density of “N6-Benzoyl-2’-fluoro-2’-deoxyadenosine” is predicted to be 1.67±0.1 g/cm3 . It should be stored at a temperature of 2-8°C . The pKa is predicted to be 7.87±0.43 .

Scientific Research Applications

Synthesis of Oligonucleotides

N6-Benzoyl-2'-fluoro-2'-deoxyadenosine is used in the synthesis of oligonucleotides. Schulhof, Molko, and Teoule (1987) highlighted its role in the synthesis process, emphasizing its stability against depurination under acidic conditions (Schulhof, Molko, & Teoule, 1987). Similarly, Kore, Yang, and Srinivasan (2014) described its use in synthesizing triphosphates of nucleosides, highlighting its efficiency in one-pot synthesis methods (Kore, Yang, & Srinivasan, 2014).

Nucleopeptide Synthesis

In nucleopeptide synthesis, Dreef‐Tromp et al. (1990) utilized a specific protecting group for N6-amino function of deoxyadenosine, demonstrating the effectiveness of this approach in nucleopeptide synthesis (Dreef‐Tromp et al., 1990).

Biochemical Studies

For biochemical studies, Kim et al. (1995) detailed an efficient route to N6 adducts of deoxyadenosine. Their work highlighted the role of N6-Benzoyl-2'-fluoro-2'-deoxyadenosine in studying the interactions of polycyclic aromatic hydrocarbons with DNA (Kim et al., 1995).

Synthesis of Labelled Nucleosides

Terrazas, Ariza, and Vilarrasa (2005) developed an efficient route to synthesize deoxyadenosine derivatives labeled on both the amino group and nitrogen, using N6-Benzoyl-2'-fluoro-2'-deoxyadenosine (Terrazas, Ariza, & Vilarrasa, 2005).

Development of Nucleotide Standards

Han et al. (1996) synthesized deoxyadenosine 3'-phosphates bearing N6 adducts, utilizing this compound for developing standards in biochemical assays (Han et al., 1996).

Improvements in Synthetic Methodologies

McBride and Caruthers (1983) discussed the synthesis and characterization of N6(N-methyl-2-pyrrolidine amidine) 2'-deoxyadenosine, highlighting the stability of this compound compared to N-benzoyldeoxyadenosine (McBride & Caruthers, 1983).

Epigenetic Studies

In epigenetic studies, Liu et al. (2016) reported the accumulation of DNA N6-methyldeoxyadenosine (6mA), a modification in which N6-Benzoyl-2'-fluoro-2'-deoxyadenosine plays a role, during the early embryogenesis of vertebrates (Liu et al., 2016).

Safety And Hazards

“N6-Benzoyl-2’-fluoro-2’-deoxyadenosine” is considered hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation and serious eye irritation . It is recommended to rinse immediately with plenty of water in case of eye or skin contact .

Future Directions

“N6-Benzoyl-2’-deoxy-5’-O-DMT-2’-fluoroadenosine” also inhibits chemotaxis in roseobacters, which is the movement of cells or organisms in response to certain factors . This antibiotic may be useful for preventing symbiosis between marine bacteria and other organisms, as it inhibits the motility of these bacteria and their cycling .

properties

IUPAC Name

N-[9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O4/c18-11-13(25)10(6-24)27-17(11)23-8-21-12-14(19-7-20-15(12)23)22-16(26)9-4-2-1-3-5-9/h1-5,7-8,10-11,13,17,24-25H,6H2,(H,19,20,22,26)/t10-,11-,13-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJZTLWDAQVZBU-YAMOITTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N6-Benzoyl-2'-fluoro-2'-deoxyadenosine

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